molecular formula C12H15NO2S B5625130 2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B5625130
M. Wt: 237.32 g/mol
InChI Key: JYQDAPUXFHTQHG-UHFFFAOYSA-N
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Description

2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-tert-butyl-5,6-dimethylthiophene-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the oxazinone ring to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-5,6,7,8-tetrahydro-benzo[e][1,3]oxazine-4-thione
  • 3-ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific thieno[2,3-d][1,3]oxazine core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications .

Properties

IUPAC Name

2-tert-butyl-5,6-dimethylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-6-7(2)16-9-8(6)10(14)15-11(13-9)12(3,4)5/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDAPUXFHTQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=N2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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